molecular formula C13H13NO2S B2894064 N-(4-phenylphenyl)methanesulfonamide CAS No. 724743-56-0

N-(4-phenylphenyl)methanesulfonamide

Cat. No.: B2894064
CAS No.: 724743-56-0
M. Wt: 247.31
InChI Key: ZSBGJIPLRFDOJE-UHFFFAOYSA-N
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Description

N-(4-phenylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-phenylphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of sulfonamides with arylboronic acids. The general procedure includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-phenylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-phenylphenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of folate metabolism or disruption of cell wall synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single sulfonamide group.

    N-(4-methylphenyl)methanesulfonamide: Similar structure with a methyl group on the phenyl ring.

    N-(4-chlorophenyl)methanesulfonamide: Contains a chlorine substituent on the phenyl ring.

Uniqueness

N-(4-phenylphenyl)methanesulfonamide is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler sulfonamides. This uniqueness can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(4-phenylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBGJIPLRFDOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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